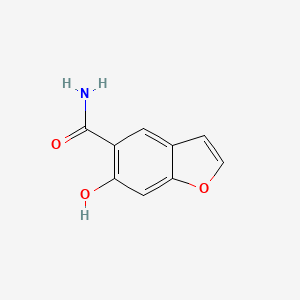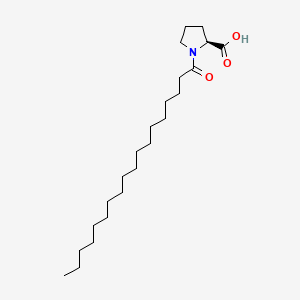
Stearoyl proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearoyl proline, also known as N-stearoyl proline, is a compound belonging to the class of N-acylamides. These molecules are characterized by a fatty acyl group linked to a primary amine by an amide bond. Specifically, this compound is a stearic acid amide of proline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of stearoyl proline typically involves the coupling of stearic acid with the α-amino group of proline. One common method involves the preparation of acid chlorides followed by the reaction with proline in an acetone and water mixture at a pH of 12, adjusted using sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced analytical techniques such as Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and differential scanning calorimetry to confirm the identity and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Stearoyl proline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxide, while reduction may yield this compound alcohol.
Applications De Recherche Scientifique
Stearoyl proline has a wide range of applications in scientific research, including:
Medicine: Its biodegradability and biocompatibility make it a candidate for use in medical applications, such as drug delivery systems.
Industry: It is used in the formulation of detergents, emulsifiers, and preservatives for biomaterials.
Mécanisme D'action
The mechanism of action of stearoyl proline involves its interaction with cellular membranes. As a surfactant, it can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death . Additionally, its fatty acyl group can interact with various molecular targets, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
- N-stearoyl phenylalanine
- N-stearoyl tryptophan
- N-stearoyl arginine
- N-stearoyl lysine
- N-stearoyl aspartic acid
- N-stearoyl tyrosine
Comparison: Stearoyl proline stands out due to its superior antimicrobial activity compared to other N-stearoyl amino acids
Propriétés
Numéro CAS |
36577-40-9 |
|---|---|
Formule moléculaire |
C23H43NO3 |
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
(2S)-1-octadecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h21H,2-20H2,1H3,(H,26,27)/t21-/m0/s1 |
Clé InChI |
IYWTVBWXIUJHNJ-NRFANRHFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


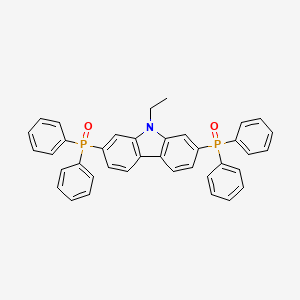
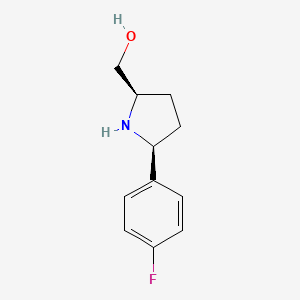
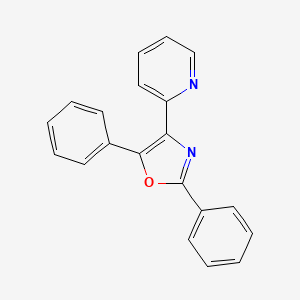
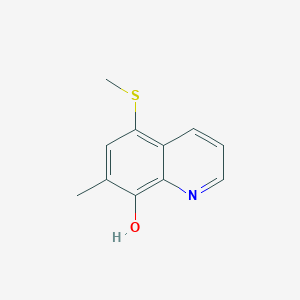
![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)
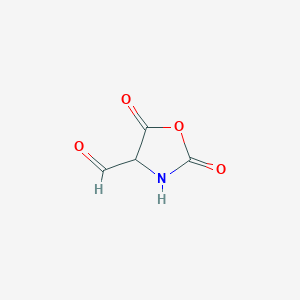
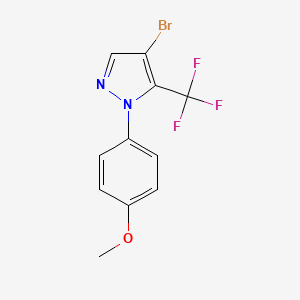
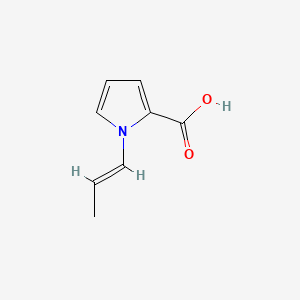
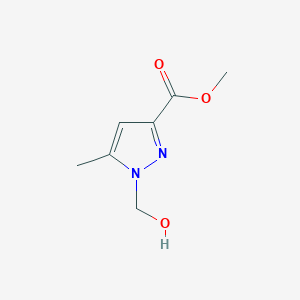
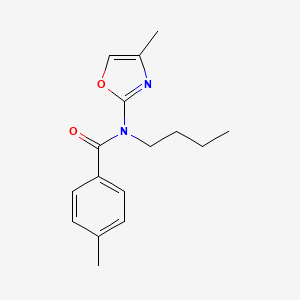
![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)
